3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine
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Overview
Description
“3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine” is a chemical compound with the molecular formula C17H13FN2S . It contains a pyridazine ring, which is a type of heterocyclic compound that contains two adjacent nitrogen atoms . The benzylsulfanyl and 4-fluorophenyl groups are attached to the pyridazine ring .
Molecular Structure Analysis
The molecular structure of “3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions . The benzylsulfanyl group is attached at the 3 position and the 4-fluorophenyl group is attached at the 6 position .
Scientific Research Applications
Pharmacological Activities
Pyridazine derivatives, such as “3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine”, have been shown to exhibit a wide range of pharmacological activities. These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Core Scaffold in Medicinal Chemistry
Pyridazine derivatives are considered ‘privileged structures’ in medicinal chemistry. Many drug discovery programs utilize a pyridazine, such as “3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine”, as a core scaffold .
Agrochemical Applications
Various pyridazinone derivatives, which are related to pyridazine derivatives, are well known as agrochemicals .
Pharmaceutical Testing
“3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine” can be used for pharmaceutical testing. It serves as a high-quality reference standard for accurate results .
Material Properties and Device Performance
Iridium complexes with “3-Benzylsulfanyl-6-(4-fluorophenyl)pyridazine” have been synthesized, and the effects of fluorination on the material properties and device performance were investigated .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include this compound, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s worth noting that pyridazinone derivatives have been shown to interact with their targets in a variety of ways, leading to a range of physiological effects .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives, it is likely that multiple pathways are affected .
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
One study has shown that a related pyridazinone derivative exhibits anti-corrosion properties in an acidic environment , suggesting that environmental factors can indeed influence the action of these compounds.
properties
IUPAC Name |
3-benzylsulfanyl-6-(4-fluorophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-15-8-6-14(7-9-15)16-10-11-17(20-19-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZAKBUEWVXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylthio)-6-(4-fluorophenyl)pyridazine |
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